Aniline hydrogen phthalate

Description

The exact mass of the compound 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

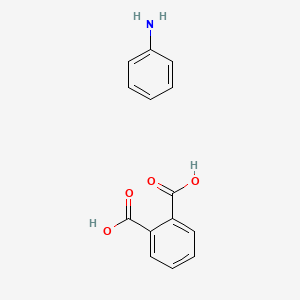

Structure

2D Structure

Properties

IUPAC Name |

aniline;phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.C6H7N/c9-7(10)5-3-1-2-4-6(5)8(11)12;7-6-4-2-1-3-5-6/h1-4H,(H,9,10)(H,11,12);1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPZXNSBZMHHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068599 | |

| Record name | 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly white odorless crystalline powder; [Acros Organics MSDS] | |

| Record name | Aniline hydrogen phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

50930-79-5 | |

| Record name | Aniline phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50930-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050930795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalic acid, compound with aniline (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Aniline Hydrogen Phthalate Test for Reducing Sugars

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aniline (B41778) hydrogen phthalate (B1215562) test, a widely used method for the detection and differentiation of reducing sugars in chromatographic applications. The document details the underlying chemical principles, a step-by-step experimental protocol, and quantitative data on the test's performance.

Core Principle of the Aniline Hydrogen Phthalate Test

The this compound test is a sensitive colorimetric method employed as a spray reagent in paper and thin-layer chromatography (TLC) for the visualization of reducing sugars. The principle of the test is based on a two-step chemical reaction initiated by heat in an acidic environment.

Initially, the acidic conditions, facilitated by phthalic acid, catalyze the dehydration of reducing sugars. Pentoses are converted to furfural (B47365), while hexoses are transformed into 5-hydroxymethylfurfural (B1680220). In the subsequent step, the aromatic aldehyde group of the newly formed furfural or 5-hydroxymethylfurfural condenses with aniline. This condensation reaction results in the formation of colored Schiff bases, which are visible as distinct spots on the chromatogram. The specific color of the Schiff base varies depending on the structure of the original sugar, allowing for the differentiation between various types of reducing sugars. For instance, aldopentoses typically produce a characteristic bright red color, whereas aldohexoses yield green or brown spots.[1]

Quantitative Data Presentation

The this compound test is recognized for its high sensitivity in detecting reducing sugars. The following table summarizes the reported detection limits and the characteristic color reactions for different classes of sugars.

| Sugar Class | Typical Colors Observed | Detection Limit |

| Aldopentoses | Bright Red | ~ 1 µg[1] |

| Aldo-hexoses | Green or Brown | ~ 1 µg[1] |

| Deoxy-sugars | Green or Brown | Not specified |

| Uronic Acids | Green or Brown | Not specified |

Experimental Protocols

This section provides a detailed methodology for the preparation of the this compound reagent and its application in thin-layer chromatography for the detection of reducing sugars.

Preparation of the this compound Spray Reagent

Materials:

-

Aniline (0.93 g)

-

Phthalic acid (1.66 g)

-

n-Butanol, water-saturated (100 mL)

-

100 mL volumetric flask

-

Magnetic stirrer

Procedure:

-

To prepare water-saturated n-butanol, mix equal volumes of n-butanol and distilled water in a separatory funnel. Shake the mixture vigorously and allow the layers to separate. The upper layer is the water-saturated n-butanol.

-

Accurately weigh 0.93 g of aniline and 1.66 g of phthalic acid.

-

Transfer the weighed aniline and phthalic acid into a 100 mL volumetric flask.

-

Add the water-saturated n-butanol to the flask.

-

Stir the mixture using a magnetic stirrer until the aniline and phthalic acid are completely dissolved.

-

Store the reagent in a dark, cool place.

Thin-Layer Chromatography (TLC) Protocol for Reducing Sugar Analysis

Materials:

-

TLC plates (e.g., Silica Gel 60)

-

This compound spray reagent

-

Standard solutions of known sugars (e.g., glucose, fructose, xylose)

-

Sample solution containing the unknown sugar mixture

-

Developing chamber

-

Mobile phase (e.g., a mixture of n-butanol, acetic acid, and water)

-

Capillary tubes for spotting

-

Oven or hot plate

Procedure:

-

Plate Preparation: Using a pencil, lightly draw a starting line approximately 1.5 cm from the bottom edge of the TLC plate.

-

Spotting: Apply small spots of the standard sugar solutions and the sample solution onto the starting line using capillary tubes. Ensure the spots are small and do not touch each other.

-

Development: Place the spotted TLC plate in a developing chamber pre-saturated with the chosen mobile phase. The solvent front should be below the starting line. Allow the solvent to ascend the plate until it is about 1-2 cm from the top edge.

-

Drying: Remove the TLC plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

-

Visualization:

-

Spray the dried TLC plate evenly with the this compound reagent.

-

Heat the sprayed plate in an oven at 105°C for approximately 5-10 minutes.

-

-

Analysis: Observe the colored spots that develop. Identify the sugars in the sample by comparing their Rf values and colors to those of the standard sugars. Some spots may also exhibit fluorescence under UV light.

Mandatory Visualizations

Signaling Pathway of the this compound Reaction

The following diagram illustrates the chemical reactions involved in the this compound test.

Caption: Chemical reaction pathway of the this compound test.

Experimental Workflow for TLC Analysis

This diagram outlines the logical flow of the experimental protocol for detecting reducing sugars using TLC with this compound reagent.

Caption: Experimental workflow for TLC analysis of reducing sugars.

References

An In-depth Technical Guide to the Aniline Hydrogen Phthalate Reagent Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aniline (B41778) hydrogen phthalate (B1215562) reagent is a widely utilized tool in carbohydrate chemistry, particularly for the detection of reducing sugars in chromatographic applications. This guide provides a detailed exploration of the underlying chemical mechanism of this colorimetric assay. It outlines the reaction pathway, the role of individual components, and the formation of the chromogenic products. Furthermore, this document presents detailed experimental protocols, quantitative data on sugar detection, and visual representations of the reaction mechanism and experimental workflow to facilitate a comprehensive understanding for researchers and scientists in relevant fields.

Core Reaction Mechanism

The detection of reducing sugars using the aniline hydrogen phthalate reagent is a classic example of a condensation reaction, culminating in the formation of colored compounds. The overall process can be dissected into several key stages, initiated by the acidic environment provided by phthalic acid.

The primary reaction involves the nucleophilic attack of the amino group of aniline on the carbonyl carbon of the open-chain form of the reducing sugar. This reaction is acid-catalyzed, with the phthalic acid protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This initial step leads to the formation of an unstable intermediate known as a carbinolamine or hemiaminal.

Subsequent to its formation, the carbinolamine undergoes acid-catalyzed dehydration. The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the adjacent carbon, expelling the water molecule and yielding a protonated Schiff base (imine). Deprotonation of this intermediate results in the formation of a neutral Schiff base.

The final stage of the reaction involves the heating-induced transformation of the Schiff base into complex colored products. For aldopentoses, this typically involves cyclization and further condensation reactions to form furfural (B47365) derivatives, which then react with aniline to produce intensely colored polymethine dyes, often appearing as a bright red color.[1] Aldohexoses, on the other hand, tend to form different degradation products under these conditions, leading to green or brown colored spots.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the generalized mechanism for the reaction between aniline and a reducing sugar (in this case, an aldose) in the presence of phthalic acid.

Caption: Generalized reaction mechanism of this compound with a reducing sugar.

Quantitative Data

The this compound reagent provides semi-quantitative data based on the color intensity of the spots, and it is highly sensitive. The table below summarizes the typical colors observed for different types of sugars and the reported detection limits.

| Sugar Type | Example Sugars | Typical Color Observed | Detection Limit (approx.) |

| Aldopentoses | Xylose, Arabinose | Bright Red | ~1 µg |

| Aldohexoses | Glucose, Galactose | Green or Brown | ~1 µg |

| Deoxy Sugars | Rhamnose | Green or Brown | Not specified |

| Uronic Acids | Glucuronic Acid | Green or Brown | Not specified |

Experimental Protocols

The following are detailed methodologies for the preparation and application of the this compound spray reagent for chromatographic analysis.

Preparation of the Reagent

The this compound spray reagent is typically prepared as follows:

-

Dissolve Phthalic Acid: In a 100 ml volumetric flask, add 1.66 g of phthalic acid to 100 ml of water-saturated n-butanol.[1] Water-saturated n-butanol is prepared by shaking n-butanol with a small amount of distilled water and allowing the layers to separate. The upper butanol layer is used.

-

Add Aniline: To this solution, carefully add 0.93 g (or 0.9 ml) of aniline.[1]

-

Mix Thoroughly: Stopper the flask and shake until all components are completely dissolved.

-

Storage: The reagent should be stored in a dark bottle in a refrigerator to minimize degradation. It is recommended to prepare the reagent fresh for optimal performance.

Chromatographic Procedure (Paper or Thin-Layer Chromatography)

-

Chromatogram Development: Develop the chromatogram (paper or TLC plate) using an appropriate solvent system for separating sugars (e.g., n-butanol:acetic acid:water).

-

Drying: After development, thoroughly dry the chromatogram in a fume hood to remove all traces of the mobile phase solvents.

-

Spraying: Uniformly spray the dried chromatogram with the this compound reagent.[1] Ensure even coverage, but avoid oversaturation.

-

Heating: Heat the sprayed chromatogram in an oven at 105°C for approximately 5-10 minutes.[1][2]

-

Visualization: The colored spots corresponding to the reducing sugars will appear against a light background. The colors will vary depending on the type of sugar.[1]

Visualizing the Experimental Workflow

The diagram below outlines the key steps in a typical chromatographic experiment using this compound reagent for detection.

Caption: Standard experimental workflow for sugar detection using this compound.

Conclusion

The this compound reagent remains a valuable and sensitive tool for the qualitative and semi-quantitative analysis of reducing sugars. Its efficacy is rooted in the acid-catalyzed formation of a Schiff base between aniline and the sugar, followed by heat-induced transformations that generate distinct colored products for different sugar classes. A thorough understanding of this mechanism, coupled with standardized experimental protocols, is essential for its effective application in research and development, particularly in the fields of biochemistry, food science, and drug development where carbohydrate analysis is critical.

References

An In-depth Technical Guide to the Chemical Properties of Aniline Hydrogen Phthalate

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) hydrogen phthalate (B1215562), a salt formed from the reaction of aniline and phthalic acid, is a versatile chemical compound with significant applications in analytical chemistry. This technical guide provides a comprehensive overview of its core chemical properties, experimental protocols for its use, and a detailed look at its primary application in the detection of reducing sugars.

Core Chemical and Physical Properties

Aniline hydrogen phthalate is a white to off-white crystalline powder.[1] It is formed by the acid-base reaction between aniline, a weak base, and phthalic acid, a dicarboxylic acid. The resulting salt is composed of the anilinium cation (C₆H₅NH₃⁺) and the hydrogen phthalate anion (C₈H₅O₄⁻).

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₃NO₄ | [1] |

| Molecular Weight | 259.26 g/mol | [1][2] |

| Melting Point | 160 °C (decomposes) | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Solubility | Soluble in methanol (B129727) and water-saturated butanol. | [3] |

| CAS Number | 50930-79-5 | [1] |

Synthesis and Preparation

While this compound is commercially available, it can also be prepared in the laboratory. The primary application of this compound is as a spray reagent for chromatography, for which a solution is typically prepared directly.

Experimental Protocol: Preparation of this compound Spray Reagent

This protocol is adapted from the original method described by S. M. Partridge in 1949 for the detection of reducing sugars in paper chromatography.[3][4]

Materials:

-

Aniline (0.93 g)

-

Phthalic acid (1.66 g)

-

Water-saturated n-butanol (100 mL)

Procedure:

-

Prepare water-saturated n-butanol by mixing n-butanol with a small amount of distilled water in a separatory funnel. Shake the mixture vigorously and allow the layers to separate. The upper layer is the water-saturated n-butanol.

-

In a suitable container, dissolve 1.66 g of phthalic acid in 100 mL of water-saturated n-butanol.

-

To this solution, add 0.93 g of aniline and mix until fully dissolved.

-

The reagent is now ready for use as a spray for chromatograms.

Application in the Detection of Reducing Sugars

The most prominent application of this compound is as a sensitive visualization reagent in the chromatographic analysis of reducing sugars.[3][4][5]

Experimental Protocol: Chromatographic Detection of Sugars

Procedure:

-

Develop the chromatogram (paper or thin-layer) using an appropriate solvent system to separate the sugar mixture.

-

Thoroughly dry the chromatogram to remove all traces of the mobile phase.

-

Spray the dried chromatogram evenly with the this compound reagent.

-

Heat the sprayed chromatogram in an oven at 105-110 °C for approximately 5-10 minutes.[3]

-

Observe the colored spots that develop. The color of the spots can be indicative of the type of sugar present.

Expected Results:

-

Aldopentoses: Bright red spots[3]

-

Aldohexoses: Green or brown spots[3]

-

Deoxy-sugars: Green or brown spots[3]

-

Uronic acids: Green or brown spots[3]

Reaction Mechanism

The detection of reducing sugars by this compound involves a two-step chemical reaction. The acidic nature of the reagent, provided by the hydrogen phthalate ion, catalyzes the degradation of the sugars into furfural (B47365) derivatives upon heating. These furfural derivatives then undergo a condensation reaction with aniline to produce colored Schiff bases.

The logical relationship of this mechanism can be visualized as follows:

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, spectral information for its constituent components, aniline and phthalic acid, is readily available and can be used for comparative analysis.

Expected Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic peaks from both the anilinium cation and the hydrogen phthalate anion. Key features would include N-H stretching vibrations from the anilinium group, O-H and C=O stretching from the carboxylic acid and carboxylate groups of the hydrogen phthalate, and aromatic C-H and C=C stretching from both aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons of both the aniline and phthalic acid moieties, as well as the protons of the ammonium (B1175870) group of the anilinium ion and the acidic proton of the hydrogen phthalate.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the aromatic rings and the carbonyl carbons of the hydrogen phthalate. While specific data for the salt is scarce, ¹³C NMR data for aniline and phthalic acid are well-documented.[6][7]

-

-

UV-Vis Spectroscopy: Aniline exhibits strong UV absorbance with a λmax around 230 nm in ethanol.[8] In an acidic medium, this shifts to approximately 203 nm as the anilinium cation is formed.[8] The UV-Vis spectrum of this compound in solution would likely be dominated by the absorbance of the anilinium cation.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

Conclusion

This compound is a valuable and historically significant reagent in analytical chemistry, particularly for the qualitative analysis of reducing sugars. Its preparation is straightforward, and the colorimetric reaction it produces is both sensitive and differential for various sugar types. While detailed spectroscopic and synthetic data for the isolated salt are not extensively reported, its utility as a chromatographic spray reagent is well-established and continues to be relevant in various scientific disciplines.

References

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. [PDF] this compound as a Spraying Reagent for Chromatography of Sugars | Semantic Scholar [semanticscholar.org]

- 5. This compound as a spraying reagent for chromatography of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aniline(62-53-3) 1H NMR [m.chemicalbook.com]

- 7. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]

- 8. Aniline (data page) - Wikipedia [en.wikipedia.org]

aniline hydrogen phthalate CAS number and molecular weight

Aniline (B41778) hydrogen phthalate (B1215562) is a chemical reagent primarily utilized in the field of analytical chemistry, particularly in chromatography for the detection of reducing sugars. This technical guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use.

Chemical and Physical Properties

Aniline hydrogen phthalate, also known as aniline phthalate or phthalic acid monoaniline salt, is an organic salt formed from the reaction of aniline and phthalic acid.[1][2][3][4] Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 50930-79-5 |

| Molecular Weight | 259.26 g/mol |

| Molecular Formula | C₁₄H₁₃NO₄ (or C₆H₇N·C₈H₆O₄) |

| Appearance | White to off-white crystalline powder |

| Melting Point | 160 °C |

| Synonyms | Aniline phthalate, Phthalic acid monoaniline salt |

Core Application in Chromatography

The principal application of this compound is as a visualization reagent in paper chromatography and thin-layer chromatography (TLC) for the detection of reducing sugars.[1][2][3][4][5] This reagent is highly sensitive, particularly for aldopentoses and aldohexoses, and offers greater selectivity compared to other reagents like ammoniacal silver nitrate, as it is less prone to interference from other reducing substances.[1][2]

When sprayed onto a chromatogram and heated, this compound reacts with reducing sugars to produce distinct, colored spots. This colorimetric reaction allows for the qualitative identification of different types of sugars based on the color produced. Aldopentoses typically yield a bright red color, while aldohexoses, deoxy sugars, and uronic acids produce greenish-brown spots.[1] The reagent is capable of detecting quantities as low as 1 µg of a sugar.[1]

Experimental Protocol: Preparation and Use of this compound Spray Reagent

The following protocol is adapted from the original method described by S. M. Partridge in 1949 for paper chromatography.[1][5]

Materials:

-

Aniline (0.93 g)

-

Phthalic acid (1.66 g)

-

Water-saturated n-butanol (100 ml)

-

Chromatography paper or TLC plate with separated sugar samples

-

Drying oven

-

Fume hood

-

Spraying apparatus

Procedure:

-

Preparation of the Reagent:

-

In a fume hood, dissolve 1.66 g of phthalic acid in 100 ml of water-saturated n-butanol.

-

To this solution, add 0.93 g of aniline.

-

Stir the mixture until all components are fully dissolved. The resulting solution is the this compound spray reagent.

-

-

Application of the Reagent:

-

Develop and dry the chromatogram (paper or TLC plate) containing the separated sugar samples.

-

In a well-ventilated fume hood, spray the dried chromatogram evenly with the prepared this compound reagent. Ensure the paper or plate is thoroughly moistened but not oversaturated to avoid spots from running.

-

-

Development of Color:

-

After spraying, heat the chromatogram in a drying oven at 105°C for approximately 5 minutes.[1]

-

During heating, colored spots will appear where reducing sugars are present.

-

-

Interpretation of Results:

-

Observe the colors of the developed spots to identify the types of sugars present.

-

Aldopentoses: Bright red

-

Aldohexoses, deoxy sugars, uronic acids: Greenish-brown

-

-

Workflow for Sugar Detection using this compound

The following diagram illustrates the experimental workflow for the detection of reducing sugars using this compound in chromatography.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. [PDF] this compound as a Spraying Reagent for Chromatography of Sugars | Semantic Scholar [semanticscholar.org]

- 3. This compound: Significance and symbolism [wisdomlib.org]

- 4. This compound as a spraying reagent for chromatography of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]

An In-depth Technical Guide to the Synthesis of Aniline Hydrogen Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of aniline (B41778) hydrogen phthalate (B1215562), a salt formed from the acid-base reaction between aniline and o-phthalic acid. While primarily known for its application as a chromogenic spray reagent in the detection of reducing sugars, this document details its chemical properties, synthesis, and characterization for a broader scientific audience.

Introduction

Aniline hydrogen phthalate (C₁₄H₁₃NO₄) is an organic salt resulting from the neutralization reaction between the basic amine group of aniline and one of the carboxylic acid groups of o-phthalic acid. This interaction forms an anilinium phthalate salt. The compound presents as a white crystalline solid and is notably used in analytical chemistry. Its formation is a straightforward acid-base reaction, making its synthesis a demonstrative example of salt formation between an aromatic amine and a dicarboxylic acid.

Physicochemical Properties and Characterization

A summary of the key quantitative data for this compound is presented below. This data is essential for its identification and quality control.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₄ |

| Molecular Weight | 259.26 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 160 °C |

| Purity | Typically ≥98.0% |

| 1H NMR Chemical Shifts | [Data not explicitly found] |

| 13C NMR Chemical Shifts | [Data not explicitly found] |

| Key IR Absorptions (cm⁻¹) | [Data not explicitly found] |

Note: While the availability of NMR and IR spectra is documented, specific peak assignments were not located in the searched literature. The expected spectra would show characteristic peaks for both the anilinium ion and the hydrogen phthalate ion.

Synthesis of this compound

The synthesis of this compound is predicated on a direct acid-base reaction. The following sections detail the reaction mechanism and a detailed experimental protocol for its preparation and purification.

Reaction Mechanism

The formation of this compound is an acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the aniline molecule (a Lewis base) accepts a proton from one of the carboxylic acid groups of phthalic acid (a Brønsted-Lowry acid). This proton transfer results in the formation of the anilinium cation and the hydrogen phthalate anion, which are held together by ionic bonds.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocol

This protocol is adapted from procedures for preparing the salt for analytical applications and is designed for the isolation of a solid product.[1]

Materials:

-

o-Phthalic acid (C₈H₆O₄)

-

Aniline (C₆H₅NH₂)

-

Ethanol (B145695) (or water-saturated n-butanol)

-

Diethyl ether (for washing)

-

Reaction flask with magnetic stirrer

-

Beaker

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Dissolution of Reactants:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g (60.2 mmol) of o-phthalic acid in 100 mL of warm ethanol with gentle stirring.

-

In a separate small beaker, weigh out 5.6 g (60.2 mmol) of aniline.

-

-

Reaction:

-

Slowly add the aniline to the ethanolic solution of phthalic acid while stirring continuously at room temperature.

-

An exothermic reaction will occur, and a white precipitate of this compound will begin to form immediately.

-

Continue stirring the mixture for 30 minutes to ensure the reaction goes to completion.

-

-

Isolation of the Product:

-

Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials.

-

-

Purification (Recrystallization):

-

Transfer the crude product to a beaker.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C.

-

-

Characterization:

-

Determine the melting point of the dried crystals. The literature value is 160 °C.

-

Obtain IR and NMR spectra to confirm the structure and purity of the product.

-

Calculate the percentage yield.

-

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a logical and linear workflow, which can be visualized as follows.

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward and reproducible acid-base reaction that yields a stable crystalline salt. This guide provides the necessary theoretical background and a detailed experimental protocol for its preparation and purification, making it a valuable resource for researchers in organic synthesis and analytical chemistry. The well-defined properties of this compound make it suitable as a reference material and a versatile reagent.

References

An In-Depth Technical Guide to the Solubility of Aniline Hydrogen Phthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aniline (B41778) hydrogen phthalate (B1215562) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility.

Introduction to Aniline Hydrogen Phthalate

This compound (C₁₄H₁₃NO₄), also known as aniline phthalate or phthalic acid monoaniline salt, is a chemical reagent formed from the reaction of aniline and phthalic acid. It is a white to off-white crystalline powder. Historically, it has been widely utilized as a sensitive spray reagent in paper and thin-layer chromatography for the detection of reducing sugars. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, purification, and analytical method development.

Solubility Profile of this compound

A review of available chemical data sheets and literature indicates the solubility of this compound in several organic solvents. However, this information is primarily qualitative.

Qualitative Solubility Data

Multiple sources consistently report that this compound is soluble in methanol. Its application as a chromatographic spray reagent also points towards its solubility in other organic solvents. For instance, a common preparation for this reagent involves dissolving aniline (0.93 g) and phthalic acid (1.66 g) in 100 ml of water-saturated butanol, indicating the resulting salt is soluble in this solvent system. Furthermore, a ready-to-use commercial spray solution utilizes a mixture of ethanol (B145695) and 2-propanol (isopropanol) as the solvent.

Quantitative Solubility Data

| Organic Solvent | Solubility | Source(s) |

| Methanol | Soluble | |

| Water-Saturated Butanol | Soluble (as a component of a spray reagent) | |

| Ethanol / 2-Propanol (1:1 v/v) | Soluble (as a component of a spray solution) |

Experimental Protocol for a Key Experiment: Determination of Solubility via the Isothermal Equilibrium Method

For researchers requiring precise quantitative solubility data, the following section details a generalized but comprehensive protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of achieving a saturated solution at a constant temperature and then determining the concentration of the solute.

3.1. Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.

3.2. Materials and Reagents

-

Solute: this compound (>98% purity)

-

Solvent: High-purity grade (e.g., HPLC or analytical grade) of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate).

-

Apparatus:

-

Thermostatic water bath or incubator with precise temperature control (±0.1°C).

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners).

-

Magnetic stirrer and stir bars or an orbital shaker.

-

Analytical balance (±0.0001 g).

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

Volumetric flasks and pipettes.

-

Drying oven.

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for analysis.

-

3.3. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in the thermostatic bath set to the desired temperature. Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the solid particles to settle for several hours while maintaining the constant temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask.

-

Sample Analysis: Determine the concentration of this compound in the collected sample using one of the following methods:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute). Weigh the flask containing the dried residue. The mass of the solute can be determined by the difference in weight.

-

Spectroscopic/Chromatographic Method: Dilute the filtered sample with a known volume of the solvent. Measure the absorbance at a predetermined wavelength (λ_max) using a UV-Vis spectrophotometer or analyze the concentration using a calibrated HPLC system. A calibration curve must be prepared beforehand using standard solutions of known concentrations.

-

3.4. Data Calculation

The solubility (S) can be expressed in various units:

-

g/100 mL: S = (mass of solute in g / volume of sample in mL) * 100

-

mol/L: S = (mass of solute in g / (molar mass of solute * volume of sample in L))

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While this compound is qualitatively known to be soluble in solvents such as methanol, butanol, and ethanol/2-propanol mixtures, there is a notable absence of quantitative solubility data in the scientific literature. This guide provides a robust, generalized experimental protocol based on the isothermal equilibrium method, which can be employed by researchers to generate precise and reliable solubility data. The availability of such quantitative information would be highly beneficial for the scientific community, enabling better control and optimization of processes involving this important chemical reagent.

Navigating the Risks: A Technical Guide to the Safe Handling of Aniline Hydrogen Phthalate

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) hydrogen phthalate (B1215562), a compound utilized in various analytical and synthetic applications, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses required when working with this substance. The information is curated for a technical audience to ensure a safe and compliant laboratory environment.

Hazard Identification and Classification

Aniline hydrogen phthalate is classified as a hazardous substance with multiple potential routes of exposure and adverse health effects. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The compound is a moderate skin irritant and a severe eye irritant.[1] The toxicological properties of this compound itself have not been fully investigated; however, its toxicity is largely associated with its aniline component.[1]

Health Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

-

Systemic Effects: May cause cyanosis, a blue-gray discoloration of the skin and lips due to a lack of oxygen.[1] The substance targets the liver, bladder, and ureter.[1]

-

Chronic Exposure: There is a risk of irreversible adverse health effects.[1] Animal studies have indicated potential reproductive toxicity, and laboratory experiments have shown mutagenic effects.[1]

Quantitative Data Summary

For clarity and ease of comparison, the following tables summarize the available quantitative data for this compound and its primary hazardous component, aniline.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50930-79-5 | [1] |

| Molecular Formula | C₁₄H₁₃NO₄ | [1] |

| Molecular Weight | 259.26 g/mol | [1] |

| Appearance | Almost white crystalline powder | [1] |

| Melting Point | 160°C | [2] |

| Solubility | Moderately soluble in water | [1] |

Table 2: Toxicity Data (Primarily Based on Aniline)

| Data Point | Species | Route | Value | Source |

| LD50 | Rat | Oral | 250 mg/kg | [1] |

| LD50 | Rat | Dermal | 820 µL/kg | [1] |

| TDLo | Child | Oral | 3125 mg/kg | [1] |

| Unreported | Man | Unreported | 350 mg/kg | [1] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. TDLo (Toxic Dose Low) is the lowest dose reported to have produced any toxic effect in a human or animal. The toxicity data for this product is based on the hazards associated with Aniline (CAS# 62-53-3).[1]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not widely available in the public domain. However, the following protocol for the preparation of an this compound spray reagent, adapted from a published method for chromatography, provides an example of a relevant laboratory procedure.

Protocol: Preparation of this compound Spray Reagent for Chromatography

Objective: To prepare a 0.9% (w/v) aniline and 1.66% (w/v) phthalic acid solution in water-saturated butanol for use as a visualization reagent in sugar chromatography.

Materials:

-

Aniline (0.93 g)

-

Phthalic acid (1.66 g)

-

Water-saturated n-butanol (100 mL)

-

Glass beaker or flask

-

Magnetic stirrer and stir bar

-

Weighing balance

-

Graduated cylinder

Procedure:

-

Prepare water-saturated n-butanol by mixing n-butanol and deionized water in a separatory funnel, shaking vigorously, and allowing the layers to separate. Use the upper butanol layer.

-

In a clean glass beaker or flask, add 100 mL of the water-saturated n-butanol.

-

Place the beaker/flask on a magnetic stirrer and add a stir bar.

-

Carefully weigh 0.93 g of aniline and add it to the butanol.

-

Weigh 1.66 g of phthalic acid and add it to the solution.

-

Stir the mixture until all the solids have dissolved completely.

-

Transfer the resulting solution to a suitable spray bottle for chromatographic applications.

Safe Handling and Storage

Adherence to strict handling and storage procedures is paramount to minimize exposure and ensure a safe working environment.

Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Use impervious gloves (e.g., nitrile) and wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.[1][2]

-

Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be used.[1]

Handling Procedures:

-

Avoid the creation of dust.[1]

-

Do not breathe dust, fumes, or vapors.[2]

-

Avoid contact with skin and eyes.[2]

-

Do not eat, drink, or smoke in the work area.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

-

Keep away from incompatible substances such as strong oxidizing agents.[1]

-

Store in a locked cabinet or a restricted-access area.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[1]

Spill Response:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear appropriate PPE as described in Section 4.

-

For small spills, carefully sweep or vacuum the material and place it into a sealed, labeled container for disposal.[1] Avoid generating dust.

-

For large spills, contact your institution's environmental health and safety department.

-

Prevent the spill from entering drains or waterways.[1]

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Caption: Logical workflow for the safe handling of this compound.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

Aniline Hydrogen Phthalate: A Comprehensive Technical Safety Guide for Researchers

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with aniline (B41778) hydrogen phthalate (B1215562). This document provides a detailed overview of the material's safety data, including its physicochemical properties, toxicological profile, and established protocols for safe handling, storage, and emergency procedures. The information herein is compiled and synthesized from multiple safety data sheets (SDS) to ensure a thorough and robust guide.

Section 1: Physicochemical Properties

Aniline hydrogen phthalate is a nearly white, odorless crystalline powder.[1][2] A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison. Understanding these properties is crucial for the safe handling and storage of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₄ | [3][4][5] |

| Molecular Weight | 259.26 g/mol | [2][3][4][5][6] |

| CAS Number | 50930-79-5 | [5][6][7][8] |

| Melting Point | 160 °C | [3][6][9] |

| Boiling Point | 402.51 °C (rough estimate) | [3] |

| Density | 0.857 g/mL at 20 °C | [3] |

| Vapor Pressure | 2.14E-06 mmHg at 25 °C | [3] |

| Solubility | Soluble in Methanol | [3][9] |

| Appearance | Powder to crystal, white to almost white | [1][3] |

Table 1: Physicochemical Properties of this compound

Section 2: Toxicological Information and Hazard Identification

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][7] It is known to cause skin and serious eye irritation.[1][7] Chronic exposure may lead to adverse reproductive effects, and laboratory experiments have indicated mutagenic effects.[1] Animal studies have also reported the development of tumors.[1] A key concern with aniline and its compounds is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis.[1][10]

| Hazard Classification | Category | Statement | Source |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed | [7] |

| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin | [7] |

| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled | [7] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [7] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [7] |

Table 2: GHS Hazard Classification for this compound

Section 3: Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.

Handling:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Minimize dust generation and accumulation.[1]

-

Personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl, neoprene, Viton), safety goggles, and a lab coat.[7][11][12] Nitrile gloves are not recommended for handling aniline.[12]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a cool, dry, and dark place in a tightly closed container.[7]

-

The storage area should be well-ventilated and secure.[12]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][12]

Section 4: Emergency Procedures

A clear and well-rehearsed emergency plan is critical when working with hazardous materials. The following diagram outlines the logical workflow for responding to a chemical spill of this compound.

Caption: Logical workflow for handling a chemical spill of this compound.

First Aid Measures:

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[7] If the person feels unwell, seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.[7]

-

Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing and seek medical attention if eye irritation persists.[7]

-

Ingestion: Rinse mouth with water.[7] Do not induce vomiting.[1] Seek immediate medical attention.[1]

Section 5: Fire-Fighting Measures

While this compound is not classified as flammable, it can decompose at high temperatures to produce poisonous fumes.[7]

-

Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.[7]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1] Fire-extinguishing work should be done from the windward side to avoid hazardous vapors and fumes.[7]

Section 6: Accidental Release Measures

In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.

-

Personal Precautions: Evacuate non-essential personnel from the area.[7] Wear appropriate personal protective equipment as outlined in Section 3.[7] Avoid breathing dust.[7]

-

Environmental Precautions: Prevent the spilled material from entering drains and waterways.[7]

-

Containment and Cleaning: For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1] Avoid generating dust.[1]

Section 7: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.[7] Do not dispose of down the drain or in regular waste streams.[12]

Disclaimer: This document is intended as a guide and does not replace a thorough review of the manufacturer's Safety Data Sheet (SDS). Always consult the original SDS for the most current and detailed information before handling this chemical.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1) | C14H13NO4 | CID 170940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Anilinium hydrogen phthalate | C14H13NO4 | CID 24208778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. labproinc.com [labproinc.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. calpaclab.com [calpaclab.com]

- 9. labsolu.ca [labsolu.ca]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. labmat.ca [labmat.ca]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

The Discovery and Application of Aniline Hydrogen Phthalate as a Selective Sugar Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and quantification of carbohydrates are fundamental endeavors in various scientific disciplines, from biomedical research to food science. This technical guide delves into the discovery, mechanism, and application of aniline (B41778) hydrogen phthalate (B1215562) as a highly effective chromogenic reagent for the detection and differentiation of sugars. Initially introduced by S. M. Partridge in 1949, this reagent offers a significant improvement in selectivity and sensitivity, particularly for aldopentoses and aldohexoses, compared to previously used reagents like ammoniacal silver nitrate.[1][2][3][4][5] This document provides in-depth experimental protocols, a detailed breakdown of the reaction mechanism, and a comprehensive summary of quantitative data to facilitate its effective implementation in the modern laboratory.

Introduction: The Genesis of a Selective Reagent

Prior to the introduction of aniline hydrogen phthalate, the detection of sugars on paper chromatograms was often hampered by the non-specific nature of existing reagents. Ammoniacal silver nitrate, a common choice, reacted with a broad range of reducing substances, leading to potential interference and ambiguous results.[2] S. M. Partridge's work in the late 1940s sought a more selective alternative. His research culminated in the development of an this compound spray reagent, which demonstrated remarkable specificity for sugars, largely eliminating interference from other reducing compounds.[1][4] The reagent's ability to produce distinct colors with different classes of sugars further solidified its utility in the qualitative analysis of complex carbohydrate mixtures.

The Core Principle: A Two-Step Reaction Mechanism

The colorimetric detection of sugars by this compound is a two-stage process initiated by acid catalysis and heat. Phthalic acid in the reagent acts as the acid catalyst.

Step 1: Acid-Catalyzed Dehydration of Sugars

Under acidic conditions and elevated temperatures, pentoses and hexoses undergo dehydration to form furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), respectively.[6][7][8][9][10][11][12][13][14][15][16] This reaction involves the removal of three water molecules from the sugar backbone.

Step 2: Condensation with Aniline

The resulting furfural or HMF then condenses with aniline, the chromogenic component of the reagent, to form a Schiff base.[1][17][18][19] This condensation product is a conjugated system that absorbs light in the visible spectrum, resulting in the characteristic colors observed on the chromatogram. The specific color produced is dependent on the structure of the initial sugar.

Figure 1: Reaction pathway of this compound with sugars.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the use of this compound in sugar analysis.

Table 1: Reagent Composition and Reaction Conditions

| Parameter | Value | Reference |

| Aniline Concentration | 0.93 g per 100 mL solvent | [1] |

| Phthalic Acid Concentration | 1.66 g per 100 mL solvent | [1] |

| Recommended Solvent | Water-saturated n-butanol | [1][20] |

| Development Temperature | 105-110°C | [1] |

| Development Time | 5-10 minutes | [1] |

| Detection Limit | ~1 µg for pentoses and aldohexoses | [1][21] |

Table 2: Color Reactions of Different Sugar Classes

| Sugar Class | Color |

| Aldopentoses | Bright Red |

| Aldo-hexoses | Green or Brown |

| Deoxy-sugars | Green or Brown |

| Uronic Acids | Green or Brown |

| Ketoses | Weaker reaction, often yellowish-brown |

Table 3: Representative Rf Values of Sugars

Rf values are dependent on the specific chromatographic conditions (paper/TLC type, solvent system, temperature). The following are approximate values for paper chromatography with n-butanol:acetic acid:water (4:1:5 v/v) as the developing solvent.

| Sugar | Approximate Rf Value |

| Lactose | 0.18 |

| Maltose | 0.24 |

| Sucrose | 0.35 |

| Galactose | 0.36 |

| Glucose | 0.41 |

| Mannose | 0.47 |

| Fructose | 0.48 |

| Arabinose | 0.53 |

| Xylose | 0.60 |

| Ribose | 0.68 |

Experimental Protocols

This section provides detailed methodologies for the preparation of the this compound reagent and its application in paper and thin-layer chromatography for sugar analysis.

Preparation of this compound Reagent

Materials:

-

Aniline (0.93 g)

-

Phthalic acid (1.66 g)

-

n-Butanol (100 mL)

-

Distilled water

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Glass storage bottle

Procedure:

-

Prepare water-saturated n-butanol: In a separatory funnel, mix 100 mL of n-butanol with approximately 20 mL of distilled water. Shake vigorously for 1-2 minutes and then allow the layers to separate. The upper layer is water-saturated n-butanol.

-

Dissolve the reagents: To 100 mL of the water-saturated n-butanol, add 0.93 g of aniline and 1.66 g of phthalic acid.

-

Mix thoroughly: Stir the mixture using a magnetic stirrer until all the solids have dissolved completely.

-

Store properly: Transfer the reagent to a dark glass bottle and store in a cool, dark place. The reagent is stable for several weeks.

Chromatographic Analysis of Sugars

Materials:

-

Whatman No. 1 chromatography paper or silica (B1680970) gel TLC plates

-

Developing tank

-

Micropipettes or capillary tubes for spotting

-

Drying oven

-

Spraying bottle

-

Standard sugar solutions (e.g., glucose, fructose, xylose, etc.)

-

Sample solution containing unknown sugars

-

Developing solvent (e.g., n-butanol:acetic acid:water, 4:1:5 v/v, upper phase)[22][23][24]

Procedure:

-

Prepare the chromatogram: Draw a faint pencil line about 2 cm from the bottom of the chromatography paper or TLC plate. Mark the spotting points along this line.

-

Spot the samples: Using a micropipette or capillary tube, apply small spots of the standard sugar solutions and the unknown sample solution onto the marked points. Allow the spots to dry completely between applications to keep them small and concentrated.

-

Develop the chromatogram: Place the prepared chromatogram in the developing tank containing the developing solvent. Ensure the solvent level is below the spotting line. Seal the tank and allow the solvent to ascend the paper or plate until it is about 2 cm from the top.

-

Dry the chromatogram: Remove the chromatogram from the tank and immediately mark the solvent front with a pencil. Dry the chromatogram thoroughly in a fume hood or a well-ventilated area.

-

Visualize the spots: In a fume hood, spray the dried chromatogram evenly with the this compound reagent.

-

Develop the color: Heat the sprayed chromatogram in an oven at 105-110°C for 5-10 minutes. The colored spots corresponding to the sugars will appear.

-

Analyze the results: Compare the colors and the Rf values (distance traveled by the spot / distance traveled by the solvent front) of the spots in the unknown sample with those of the standard sugars to identify the components.

Figure 2: Experimental workflow for sugar analysis.

Conclusion

This compound remains a valuable and reliable reagent for the qualitative and semi-quantitative analysis of sugars. Its discovery marked a significant advancement in the field of carbohydrate chemistry by providing a more selective and sensitive detection method. The distinct color reactions and the ability to differentiate between various sugar classes make it an indispensable tool for researchers in diverse scientific and industrial settings. By understanding the underlying reaction mechanism and adhering to optimized experimental protocols, scientists can effectively leverage this reagent for the accurate identification of carbohydrates in a wide range of samples.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] this compound as a Spraying Reagent for Chromatography of Sugars | Semantic Scholar [semanticscholar.org]

- 3. This compound as a spraying reagent for chromatography of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 5. scilit.com [scilit.com]

- 6. Mechanistic and kinetic aspects of pentose dehydration towards furfural in aqueous media employing homogeneous catalysis - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41351A [pubs.rsc.org]

- 7. Catalytic Production and Upgrading of Furfural: A Platform Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aniline acetate test - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. egyankosh.ac.in [egyankosh.ac.in]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. asianpubs.org [asianpubs.org]

- 23. SENTHIL PRABHU SIVASAMY: PAPER CHROMATOGRAPHY [senthilprabhu.blogspot.com]

- 24. ias.ac.in [ias.ac.in]

The Role of Phthalic Acid in Aniline Hydrogen Phthalate Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of phthalic acid within the aniline (B41778) hydrogen phthalate (B1215562) reagent, a widely utilized tool in carbohydrate chemistry for the detection and preliminary identification of reducing sugars. This document elucidates the chemical principles, experimental protocols, and reaction mechanisms that underpin its utility in various scientific and drug development applications.

Introduction: The Aniline Hydrogen Phthalate Reagent

The this compound reagent is a sensitive chromogenic spray reagent employed in planar chromatography techniques, such as paper chromatography and thin-layer chromatography (TLC), to visualize reducing sugars. Its efficacy lies in its ability to produce distinct colors with different classes of sugars upon heating, thereby facilitating their preliminary identification. The reagent is typically a solution of aniline and phthalic acid in a suitable organic solvent, often butanol saturated with water. While aniline is the primary reactant with the sugar, phthalic acid's role is multifaceted and indispensable for the reagent's performance.

The Multifaceted Role of Phthalic Acid

Phthalic acid is not merely an acidic component but a crucial facilitator of the entire detection process. Its functions include acting as an acid catalyst, forming a stable salt with aniline, and ensuring optimal conditions for the chromogenic reaction.

-

Acid Catalyst: The condensation reaction between the carbonyl group of a reducing sugar and the amino group of aniline to form a Schiff base is acid-catalyzed. Phthalic acid provides the necessary acidic environment to protonate the sugar's carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by aniline.

-

Formation of a Stable Anilinium Salt: In the reagent solution, the basic aniline reacts with the acidic phthalic acid to form anilinium hydrogen phthalate. This salt formation is crucial for the stability and shelf-life of the reagent. Free aniline is susceptible to oxidation and is more volatile. The anilinium salt is more stable and less volatile, ensuring a consistent concentration of the active components.

-

Control of Reaction pH: The phthalic acid/anilinium phthalate system can act as a buffer, maintaining a relatively stable pH on the chromatographic medium as the solvent evaporates and the reaction proceeds upon heating. This pH control is vital for the reproducibility of the color development and for the differentiation of various sugars.

Reaction Mechanism and Visualization

The reaction proceeds in several stages, initiated by the acid-catalyzed condensation of aniline with the open-chain form of the reducing sugar. This is followed by dehydration and cyclization reactions upon heating to form a colored product. The structure of the final chromophore is believed to be a furfural (B47365) derivative, with the specific color depending on the type of sugar.

Caption: Reaction pathway of aniline and reducing sugars catalyzed by phthalic acid.

Experimental Protocols

A common preparation method for the this compound spray reagent is as follows:

-

Dissolution: Dissolve 0.9 g of aniline and 1.6 g of phthalic acid in 100 mL of n-butanol saturated with water.

-

Storage: The reagent should be stored in a dark bottle at 4°C to minimize degradation. It is recommended to prepare the reagent fresh for optimal performance.

-

Sample Application: Spot the sugar standards and unknown samples onto a paper or TLC plate.

-

Chromatogram Development: Develop the chromatogram using a suitable solvent system (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v).

-

Drying: After development, thoroughly dry the chromatogram in a fume hood to remove all traces of the mobile phase.

-

Reagent Application: Uniformly spray the dried chromatogram with the this compound reagent.

-

Color Development: Heat the sprayed chromatogram in an oven at 105-110°C for approximately 10 minutes.

-

Visualization: Observe the colored spots against a white background. The colors of the spots can be compared with those of known sugar standards for preliminary identification.

Quantitative Data and Color Differentiation

The this compound reagent provides differential coloration for various classes of reducing sugars, which is a key advantage for their preliminary identification. The table below summarizes the typical colors produced by different sugars.

| Sugar Class | Example Sugars | Typical Color Produced |

| Aldopentoses | Arabinose, Xylose, Ribose | Bright Red |

| Aldohexoses | Glucose, Galactose, Mannose | Brown to Greenish-Brown |

| Ketohexoses | Fructose | Yellowish-Brown |

| Disaccharides | Lactose, Maltose | Brown |

The sensitivity of the reagent allows for the detection of microgram quantities of sugars. The limit of detection can vary depending on the specific sugar and the chromatographic conditions but is generally in the range of 1-5 µg.

Experimental Workflow

The following diagram illustrates the typical workflow for the use of this compound reagent in chromatographic analysis.

Caption: Workflow for reducing sugar analysis using this compound reagent.

Conclusion

Methodological & Application

Application Notes and Protocols: Aniline Hydrogen Phthalate Spray Reagent for the Detection of Reducing Sugars

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and application of aniline (B41778) hydrogen phthalate (B1215562) spray reagent, a sensitive visualization agent for the detection of reducing sugars in chromatographic applications, particularly thin-layer chromatography (TLC).

Introduction

Aniline hydrogen phthalate is a widely used spray reagent for the detection of reducing sugars. The reagent reacts with sugars upon heating to form colored spots, facilitating their identification on chromatograms. This method is particularly effective for the analysis of carbohydrates in various matrices, including natural products, food samples, and biological extracts. The underlying principle involves the acid-catalyzed degradation of pentoses and hexoses into furfural (B47365) and hydroxymethylfurfural, respectively. These aldehydes subsequently condense with aniline to produce colored Schiff bases. The color of the resulting spots can provide a preliminary identification of the sugar type. For instance, aldopentoses typically yield a bright red color, while aldohexoses, deoxy-sugars, and uronic acids produce green or brown spots.[1] This reagent is noted for its high sensitivity, with the ability to detect as little as 1 microgram of pentose (B10789219) or aldohexose.[1]

Data Presentation

The composition of the this compound spray reagent is summarized in the table below. Two common solvent systems are provided.

| Component | Quantity | Purpose | Solvent System 1 | Solvent System 2 |

| Aniline | 0.9 g - 0.93 g | Primary amine for color formation | 100 mL | 100 mL |

| o-Phthalic Acid | 1.66 g | Acid catalyst and salt formation | ||

| n-Butanol (water-saturated) | Solvent | ✓ | ||

| Ethanol / 2-Propanol (1:1 v/v) | Solvent | ✓ |

Note: The quantities of aniline and phthalic acid are dissolved in 100 ml of the chosen solvent system.[1][2][3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Spray Reagent

This protocol details the preparation of 100 mL of this compound spray reagent using water-saturated n-butanol as the solvent.

Materials:

-

Aniline (0.93 g)

-

o-Phthalic acid (1.66 g)

-

n-Butanol

-

Distilled water

-

100 mL volumetric flask

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Prepare water-saturated n-butanol: In a separatory funnel, mix n-butanol and distilled water. Shake the funnel vigorously and then allow the two layers to separate. The upper layer is the water-saturated n-butanol.

-

Dissolve reagents: In the 100 mL volumetric flask, combine 0.93 g of aniline and 1.66 g of o-phthalic acid.[1][3]

-

Add solvent: Add the prepared water-saturated n-butanol to the volumetric flask to a final volume of 100 mL.

-

Mix: Use a magnetic stirrer to mix the solution until all components are completely dissolved.

-

Storage: Store the reagent in a dark bottle. The reagent is stable for several weeks.[3]

Protocol 2: Application of this compound Spray Reagent for TLC

This protocol describes the use of the prepared reagent for visualizing reducing sugars on a developed TLC plate.

Materials:

-

Developed and dried TLC plate

-

This compound spray reagent (from Protocol 1)

-

Spraying apparatus

-

Fume hood

-

Heating plate or oven capable of reaching 105-110°C

-

UV lamp (for observing fluorescence)

Procedure:

-

Dry the chromatogram: Ensure the developed TLC plate is completely free of the mobile phase by air-drying it in a fume hood.

-

Spray the reagent: In a fume hood, evenly spray the TLC plate with the this compound reagent. Be careful not to oversaturate the plate.

-

Dry briefly: Allow the plate to air-dry for a few minutes to evaporate the excess solvent.[3][4]

-

Heat for visualization: Heat the sprayed plate at 105-110°C for approximately 10 minutes.[3][4]

-

Observe the results: Reducing sugars will appear as colored spots on a pale background. The colors of the spots can vary depending on the type of sugar.

-

Fluorescence analysis (optional): Some of the resulting spots may exhibit fluorescence under UV light at 365 nm.[3][4]

Visualizations

Caption: Workflow for the preparation of this compound spray reagent.

Caption: Experimental workflow for TLC analysis using this compound.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Aniline phthalate spray solution | Spray solutions for the DC | Dyeing agent for TLC | Thin Layer Chromatography (TLC, HPTLC) | Chromatography | Applications | Carl ROTH - International [carlroth.com]

- 3. Preparation of chromatography spray reagents [delloyd.50megs.com]

- 4. epfl.ch [epfl.ch]

Application Notes and Protocols: Aniline Hydrogen Phthalate for Thin-Layer Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction